N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
“N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a carboxamide group (-CONH2), which is derived from carboxylic acids (-COOH) and is a key functional group in many biological processes . The 3,4-dimethoxyphenyl part of the molecule suggests the presence of a phenyl ring with methoxy (-OCH3) groups attached at the 3rd and 4th positions .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. The pyrimidine ring, carboxamide group, and 3,4-dimethoxyphenyl group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Structural Analysis
N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide and related compounds have been the subject of research focusing on their synthesis and crystal structure analysis. Studies have involved the synthesis of compounds by reacting specific pyrimidine derivatives with other chemical agents, yielding products with potential biological activity. For example, the synthesis of 4-(4,6-dimethoxyl-pyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester through the reaction of 2-amino-4,6-dimethoxyl pyrimidine showcases the structural diversity achievable within this class of compounds. The crystal structure is characterized using X-ray diffraction analysis, providing insights into their potential applications in medicinal chemistry and materials science (S. Ji, 2006).
Marine-sourced Natural Product Synthesis
The compound's framework has also been explored in the context of synthesizing marine-sourced natural products with antibacterial properties. The challenging synthesis of 4‐Amino‐N‐(2,6‐dioxo‐1,2,3,6‐tetrahydro‐4‐pyrimidinyl) benzamide highlights the compound's relevance in developing new drugs by mimicking nature’s selective processes for antibacterial compounds. This research underscores the importance of pyrimidine derivatives in the synthesis of complex molecules with potential therapeutic applications (M. Joshi, Nicholas J. Dodge, 2021).
Electrochromic and Polyamide Materials
In the field of materials science, derivatives of this compound have been studied for their potential applications in creating electrochromic materials and novel polyamides. Research into aromatic polyamides incorporating pyrimidine units has revealed materials with excellent thermal stability and electrochromic properties, suitable for applications in smart windows and displays. Such studies demonstrate the versatility of pyrimidine derivatives in developing advanced materials with desirable physical properties (Cha-Wen Chang, Guey‐Sheng Liou, 2008).
Mechanism of Action
Target of Action
The primary targets of N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide are the CLK1 and DYRK1A kinases . These kinases play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .
Mode of Action
This compound interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity . This inhibition disrupts the normal function of these kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
Given its targets, it is likely that it impacts pathways regulated by clk1 and dyrk1a kinases . These could include pathways related to cell cycle regulation, apoptosis, and other cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cellular processes disrupted by the inhibition of CLK1 and DYRK1A kinases . Potential effects could include altered cell cycle progression, changes in cell survival, and other effects depending on the specific cellular context.
Safety and Hazards
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-19-10-4-3-8(5-11(10)20-2)16-13(18)9-6-12(17)15-7-14-9/h3-7H,1-2H3,(H,16,18)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNULSDWZVFMJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=O)NC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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